
3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine: is a compound that combines the structural features of naphthalene and pyridine The naphthalene moiety is known for its aromatic properties, while the pyridine ring is a basic heterocycle commonly found in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxynaphthalene-2-carboxylic acid typically involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide. The resulting product is then purified through recrystallization.
For the synthesis of 4-pyridin-4-ylpyridine, a common method involves the condensation of pyridine-4-carbaldehyde with ammonia or a primary amine under acidic conditions . This reaction forms the pyridine-pyridine linkage, resulting in the desired compound.
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hydroxynaphthalene-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The hydroxyl group in 3-hydroxynaphthalene-2-carboxylic acid can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Quinones, oxidized naphthalene derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxynaphthalene-2-carboxylic acid is used as a precursor in the synthesis of azo dyes and pigments . Its derivatives are also employed in the preparation of various organic compounds through substitution and coupling reactions.
Biology: In biological research, 3-hydroxynaphthalene-2-carboxylic acid derivatives have shown potential as antimicrobial agents . Studies have demonstrated their activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. Their ability to inhibit certain enzymes and pathways makes them candidates for drug development .
Industry: In the industrial sector, 3-hydroxynaphthalene-2-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals . Its derivatives are also utilized in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-hydroxynaphthalene-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives have been shown to inhibit bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis . Additionally, the compound’s ability to form hydrogen bonds and interact with various molecular targets contributes to its biological activity .
Comparación Con Compuestos Similares
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar chemical properties but different substitution patterns.
3-Amino-2-naphthoic acid: A derivative with an amino group instead of a hydroxyl group, used in the synthesis of dyes and pigments.
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides: A series of compounds with alkoxyphenyl substitutions, showing antimicrobial activity.
Uniqueness: 3-Hydroxynaphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which allows for diverse chemical reactions and applications. Its combination with 4-pyridin-4-ylpyridine further enhances its potential in various fields, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
917965-47-0 |
|---|---|
Fórmula molecular |
C32H24N2O6 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
3-hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/2C11H8O3.C10H8N2/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;1-5-11-6-2-9(1)10-3-7-12-8-4-10/h2*1-6,12H,(H,13,14);1-8H |
Clave InChI |
DUHMCEKCGPOAMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
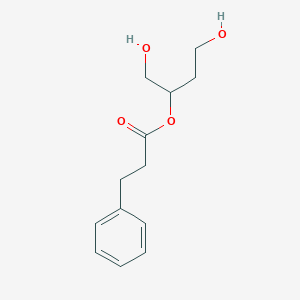
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
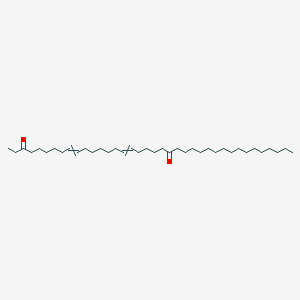
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
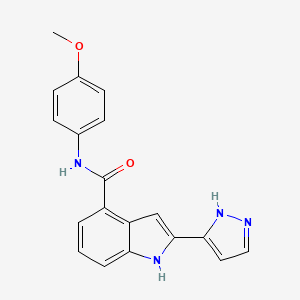
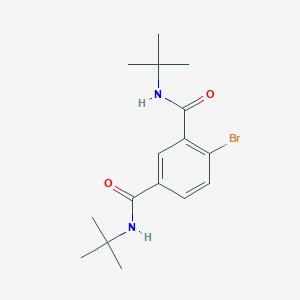
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)

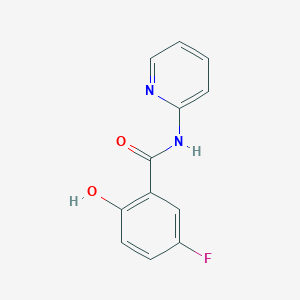
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)

